molecular formula C13H11N3OS B7736504 2-ethylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile

2-ethylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7736504
M. Wt: 257.31 g/mol
InChI Key: FJAZUDPNBVRXPS-UHFFFAOYSA-N
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Description

2-ethylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with ethyl cyanoacetate under basic conditions, followed by cyclization with formamide . The reaction conditions often require heating and the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-ethylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-ethylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include inhibition of ATPase activity, which is crucial for various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is unique due to its ethylsulfanyl group, which can impart different chemical properties compared to similar compounds with methylsulfanyl or other substituents. This uniqueness can affect its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-2-18-13-15-11(9-6-4-3-5-7-9)10(8-14)12(17)16-13/h3-7H,2H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAZUDPNBVRXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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